molecular formula C11H14ClFO B3057790 2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene CAS No. 851314-92-6

2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene

Cat. No.: B3057790
CAS No.: 851314-92-6
M. Wt: 216.68 g/mol
InChI Key: IKDBKNBCXCCQCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chloro, fluoro, and methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene typically involves the alkylation of a fluorobenzene derivative with a chloroalkane. One common method is the Friedel-Crafts alkylation, where 4-fluoroanisole is reacted with 1-chloro-2-methylpropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohol derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The fluoro group can be reduced under specific conditions to form hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products

    Substitution: Formation of 2-(1-Hydroxy-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene.

    Oxidation: Formation of 2-(1-Chloro-2-methylpropan-2-yl)-4-fluorobenzaldehyde or 2-(1-Chloro-2-methylpropan-2-yl)-4-fluorobenzoic acid.

    Reduction: Formation of 2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxycyclohexane.

Scientific Research Applications

2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of the chloro, fluoro, and methoxy groups can influence its binding affinity and specificity towards these targets. The compound may act as an inhibitor or modulator of specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-methyl-2-phenylpropane: Similar structure but lacks the fluoro and methoxy groups.

    (1-Chloro-2-methylpropan-2-yl)oxytrimethylsilane: Contains a trimethylsilane group instead of the benzene ring.

    tert-Butyl (1-chloro-2-methylpropan-2-yl)carbamate: Contains a carbamate group instead of the benzene ring.

Uniqueness

2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the fluoro group enhances its reactivity and potential biological activity, while the methoxy group can influence its solubility and interaction with other molecules.

Properties

IUPAC Name

2-(1-chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFO/c1-11(2,7-12)9-6-8(13)4-5-10(9)14-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDBKNBCXCCQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C1=C(C=CC(=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50580524
Record name 2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851314-92-6
Record name 2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene
Reactant of Route 2
Reactant of Route 2
2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene
Reactant of Route 3
Reactant of Route 3
2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene
Reactant of Route 4
2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene
Reactant of Route 5
Reactant of Route 5
2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene
Reactant of Route 6
2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.